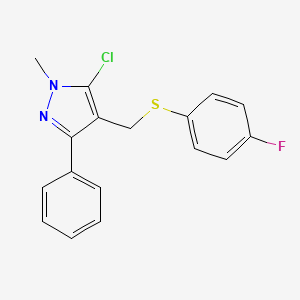

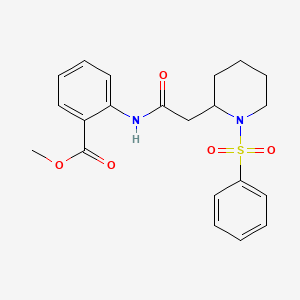

![molecular formula C12H8Cl2FN3O2 B2474016 2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime CAS No. 648427-16-1](/img/structure/B2474016.png)

2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime is a chemical compound with the CAS Number: 648427-16-1 and Linear Formula: C12 H9 Cl F N4 O2 . It has a molecular weight of 331.13 . The IUPAC name for this compound is 5-chloro-4-{[({[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)/b17-5+ . This code provides a textual representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Intermediates

The compound and its related derivatives have been synthesized and studied as key intermediates for various chemical reactions. For example, Zhou Yu (2002) described the synthesis of a similar compound, chloro-fluorobenzaldehyde, as a key intermediate in herbicide production, achieving a total yield of 71.6% (Zhou Yu, 2002). Such compounds are crucial in the synthesis of various chemical entities due to their unique reactive sites that facilitate further chemical transformations.

Heterocyclic Chemistry

In heterocyclic chemistry, compounds similar to "2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime" serve as precursors for the synthesis of complex heterocycles. P. Szlachcic et al. (2017) explored the regioselective condensation of fluorobenzaldehydes with pyrazol-amines, leading to the synthesis of substituted pyrazoloquinolines, demonstrating the compound's utility in creating nitrogen heterocycles with potential applications in organic electronics (Szlachcic et al., 2017).

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds containing elements of the "this compound" structure. Amol V. Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and evaluated their antibacterial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).

Molecular Docking and Theoretical Studies

Compounds with the core structure of "this compound" are also subjects of molecular docking and theoretical studies to understand their interactions at the molecular level. For instance, S. Nayak and B. Poojary (2019) conducted docking studies to explore the binding interactions of a similar compound with biological receptors, providing insights into its potential inhibitory actions (Nayak & Poojary, 2019).

properties

IUPAC Name |

[(E)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)/b17-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVVEAXPUVPRHS-YAXRCOADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)NC(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

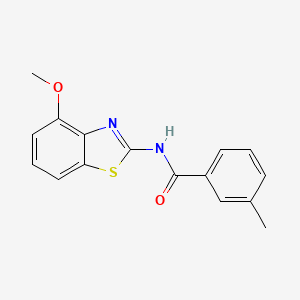

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)

![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)

![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)